N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a dimethylphenyl group, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone. For instance, 3,4-dimethylphenylthioamide can react with 2-bromoacetophenone under basic conditions to form the thiazole ring.
-
Coupling with 4-Methoxybenzoyl Chloride: : The thiazole derivative is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide.
Reduction: Formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, suggesting that this compound could exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide
- N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
- N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Uniqueness
Compared to similar compounds, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can also affect the compound’s solubility and interaction with biological targets, potentially enhancing its pharmacological profile.
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-4-5-15(10-13(12)2)17-11-24-19(20-17)21-18(22)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUINBPWFJZKGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.